Dodecyl N,N-dimethylimidocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl N,N-dimethylimidocarbamate is an organic compound with the molecular formula C15H32N2O. It is characterized by its amphiphilic nature, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This compound is often used in various industrial and scientific applications due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl N,N-dimethylimidocarbamate typically involves the reaction of dodecylamine with dimethylcarbamoyl chloride. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Dodecyl N,N-dimethylimidocarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may yield this compound hydride .
Scientific Research Applications
Dodecyl N,N-dimethylimidocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of membrane proteins and their interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and cleaning agents
Mechanism of Action
The mechanism of action of Dodecyl N,N-dimethylimidocarbamate involves its interaction with lipid membranes. The compound disrupts the lipid bilayer, increasing membrane permeability. This property makes it useful as a penetration enhancer in drug delivery systems. The molecular targets include membrane lipids and proteins, which are affected by the compound’s amphiphilic nature .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: An anionic surfactant commonly used in laboratory detergents and protein purification.
Dodecyl N,N-dimethylaminoacetate: Another amphiphilic compound used as a penetration enhancer in transdermal drug delivery
Uniqueness
Dodecyl N,N-dimethylimidocarbamate is unique due to its specific chemical structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring membrane interaction and disruption .
Properties
CAS No. |
45219-27-0 |
---|---|
Molecular Formula |
C15H32N2O |
Molecular Weight |
256.43 g/mol |
IUPAC Name |
dodecyl N,N-dimethylcarbamimidate |
InChI |
InChI=1S/C15H32N2O/c1-4-5-6-7-8-9-10-11-12-13-14-18-15(16)17(2)3/h16H,4-14H2,1-3H3 |
InChI Key |
DZQWBNAECKUDGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=N)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.